molecular formula C6H2BrNO3 B12916565 2-(Bromoethynyl)-5-nitrofuran CAS No. 113485-20-4

2-(Bromoethynyl)-5-nitrofuran

Cat. No.: B12916565
CAS No.: 113485-20-4
M. Wt: 215.99 g/mol
InChI Key: GUXLLSFQXUZJGR-UHFFFAOYSA-N
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Description

2-(Bromoethynyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a bromoethynyl group at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromoethynyl)-5-nitrofuran typically involves the bromination of ethynyl-substituted furan derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as silver nitrate. The reaction is carried out in an organic solvent like acetone at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods, such as using continuous flow reactors for bromination reactions, could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromoethynyl)-5-nitrofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Cycloaddition: Reactions are often carried out at elevated temperatures with dienes in the presence of a catalyst.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted furan derivatives can be obtained.

    Cycloaddition Products: Complex polycyclic structures are formed, which can be further functionalized for various applications.

Scientific Research Applications

2-(Bromoethynyl)-5-nitrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromoethynyl)-5-nitrofuran in biological systems is not fully understood. it is believed that the compound interacts with cellular proteins and enzymes, potentially inhibiting their function. The nitro group may also contribute to the compound’s reactivity, leading to the generation of reactive oxygen species that can induce cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromoethynyl)-5-nitrofuran is unique due to the presence of both a bromoethynyl group and a nitro group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

113485-20-4

Molecular Formula

C6H2BrNO3

Molecular Weight

215.99 g/mol

IUPAC Name

2-(2-bromoethynyl)-5-nitrofuran

InChI

InChI=1S/C6H2BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H

InChI Key

GUXLLSFQXUZJGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C#CBr

Origin of Product

United States

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